(S)-(+)-Ibuprofen

Catalog No.
S525772
CAS No.
51146-56-6
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-Ibuprofen

CAS Number

51146-56-6

Product Name

(S)-(+)-Ibuprofen

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

HEFNNWSXXWATRW-JTQLQIEISA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Solubility

Insoluble

Synonyms

Dexibuprofen; Doctrin; L 669455; L-669,455, MK 233; MK-233; Dexibuprofen (free acid)

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O

Description

The exact mass of the compound Dexibuprofen is 206.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. It belongs to the ontological category of ibuprofen in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Effects:

Dexibuprofen's primary function is to alleviate pain. Studies have demonstrated its efficacy in managing acute pain following surgery, trauma, or dental procedures [, ]. Research suggests it works by inhibiting the production of prostaglandins, which are signaling molecules involved in the inflammatory response and pain perception [].

Anti-inflammatory Properties:

Inflammation is a natural response to injury or infection. Dexibuprofen's anti-inflammatory properties have been investigated in research for conditions like rheumatoid arthritis and osteoarthritis [, ]. It may help reduce inflammation-induced pain, swelling, and stiffness in joints [].

Potential Role in Cancer

Some scientific studies have explored the possibility of using dexibuprofen alongside conventional cancer treatment. The focus lies on its potential to inhibit the growth and spread of certain cancers [, ]. However, more research is needed to determine its efficacy and safety in this context.

(S)-(+)-Ibuprofen, commonly referred to simply as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and it has the molecular formula C₁₃H₁₈O₂ with a molar mass of approximately 206.28 g/mol. The compound exists as a racemic mixture of two enantiomers: the (S)-enantiomer, which is pharmacologically active, and the (R)-enantiomer, which has minimal activity but can be converted into the (S)-form in vivo through metabolic processes involving specific enzymes .

Dexibuprofen works by inhibiting the cyclooxygenase (COX) enzyme, particularly COX-1 and COX-2. These enzymes are involved in the production of prostaglandins, which play a role in pain, inflammation, and fever. By inhibiting COX, dexibuprofen reduces prostaglandin synthesis, leading to pain relief and decreased inflammation [].

Dexibuprofen generally has a good safety profile, but potential side effects exist, similar to other NSAIDs. These include stomach upset, heartburn, kidney problems, and increased risk of bleeding. People with certain medical conditions, like ulcers or heart disease, should consult a doctor before taking dexibuprofen [].

Note

For specific safety data and hazard information, refer to official drug information sources provided by regulatory bodies.

Limitations:

  • Research on dexibuprofen is ongoing, and some aspects, like the specific advantages over racemic ibuprofen, require further investigation [].
  • Detailed information on certain sections, like chemical reactions within the body, might be beyond the scope readily available scientific research papers.
, primarily involving its interaction with enzymes responsible for its pharmacological effects. The primary mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in converting arachidonic acid to prostaglandins—compounds that mediate inflammation and pain. This inhibition leads to decreased levels of prostaglandin H₂, thereby reducing inflammation and pain signals .

Additionally, ibuprofen can react with sodium bicarbonate to form ibuprofen sodium, which is more soluble in water and can be useful in certain formulations .

The biological activity of (S)-(+)-ibuprofen is primarily attributed to its ability to inhibit cyclooxygenase enzymes. This inhibition results in the reduction of prostaglandin synthesis, leading to decreased inflammation, pain relief, and reduced fever. The onset of action occurs within approximately 30 minutes after administration, with an elimination half-life ranging from 2 to 4 hours .

Moreover, the (S)-enantiomer exhibits greater potency compared to the (R)-enantiomer. The conversion of the (R)-enantiomer to the (S)-form in the body enhances its therapeutic efficacy .

The synthesis of (S)-(+)-ibuprofen can be performed through several methods. A common industrial method involves:

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst to form p-isobutylacetophenone.
  • Reduction: The ketone group is reduced to an alcohol using sodium borohydride or similar reducing agents.
  • Grignard Reaction: A Grignard reagent is formed and reacted with carbon dioxide to yield ibuprofen after protonation.

Modern synthesis techniques have been developed that aim for fewer steps and reduced waste products .

(S)-(+)-Ibuprofen is extensively used in clinical settings for:

  • Pain Management: Effective for mild to moderate pain relief.
  • Anti-inflammatory Treatment: Used in conditions such as arthritis and other inflammatory disorders.
  • Antipyretic: Reduces fever in various medical conditions.

It is available over-the-counter in various formulations including tablets, capsules, and liquid forms .

Ibuprofen has been studied for its interactions with various drugs and biological systems. Notable interactions include:

  • Anticoagulants: Ibuprofen may enhance the effects of anticoagulants like warfarin, increasing bleeding risk.
  • Other NSAIDs: Concurrent use with other NSAIDs can increase gastrointestinal side effects.
  • Antihypertensives: Ibuprofen may reduce the effectiveness of certain antihypertensive medications due to its effects on renal function .

Studies also indicate potential interactions with medications metabolized by cytochrome P450 enzymes due to its own metabolic pathways .

Ibuprofen belongs to a class of drugs known as 2-arylpropionic acids. Other similar compounds include:

Compound NameStructure TypeUnique Features
Naproxen2-(6-methoxynaphthalen-2-yl)propanoic acidLonger half-life than ibuprofen; used for arthritis
Ketoprofen2-(3-benzoylphenyl)propanoic acidExhibits both analgesic and anti-inflammatory effects
Flurbiprofen2-(2-fluorophenyl)propanoic acidMore potent COX inhibitor; used for pain relief
Dexibuprofen(S)-IbuprofenPure enantiomer; higher efficacy than racemic mixture

(S)-(+)-Ibuprofen is unique due to its specific stereochemistry that enhances its biological activity compared to other compounds in this class. Its ability to convert from the (R)-form in vivo also distinguishes it from many other NSAIDs that do not undergo such conversion .

This comprehensive overview highlights the significance of (S)-(+)-Ibuprofen as an essential therapeutic agent while detailing its chemical properties, biological activities, synthesis methods, applications, and interactions with other compounds.

(S)-(+)-Ibuprofen, chemically designated as (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid, is the pharmacologically active enantiomer of ibuprofen. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. The compound features a stereocenter at the α-carbon of the propanoic acid side chain, which confers its S-configuration (Figure 1). This configuration is critical for its interaction with cyclooxygenase (COX) enzymes, as the spatial arrangement of functional groups determines binding efficacy.

Key structural attributes:

  • Chiral center: The α-carbon atom exhibits S-configuration, distinguishing it from the R-enantiomer.
  • Aromatic ring: A para-substituted isobutyl group enhances lipophilicity, influencing membrane permeability.
  • Carboxylic acid moiety: Essential for COX inhibition via ionic interactions with arginine residues in the enzyme active site.

The IUPAC name emphasizes the stereochemical specificity: (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid. X-ray crystallography confirms that the S-enantiomer adopts a distinct crystal lattice compared to racemic ibuprofen, with hydrogen-bonding networks stabilizing the active conformation.

Physicochemical Properties: Melting Point, Boiling Point, and Solubility

(S)-(+)-Ibuprofen exhibits distinct thermal and solubility profiles due to its enantiomeric purity:

PropertyValueSource
Melting Point49–55°C
Boiling Point319.6±11.0°C (at 760 mmHg)
Solubility in WaterInsoluble (<1 mg/mL)
Solubility in Ethanol66.18 g/100 mL (40°C, 90% EtOH)
Specific Rotation ([α]₂₀ᴰ)+57° to +59° (c=2, EtOH)

The melting point of (S)-(+)-Ibuprofen is notably lower than that of the racemic mixture (76–78°C), reflecting differences in crystal packing efficiency. Its solubility in organic solvents like ethanol and dichloromethane exceeds 60 g/100 mL, facilitating formulation in lipid-based delivery systems. The compound’s logP value of 3.72 underscores its lipophilicity, which correlates with rapid cellular uptake.

Comparative Analysis of (S)-(+)-Ibuprofen vs. Racemic Mixtures

Pharmacological Activity

(S)-(+)-Ibuprofen demonstrates superior COX inhibition compared to racemic ibuprofen:

EnzymeIC₅₀ (μM) for (S)-(+)-IbuprofenIC₅₀ (μM) for Racemate
COX-11326
COX-2370740

Data adapted from .

The S-enantiomer achieves equivalent therapeutic effects at half the dose of the racemate, as 50–60% of the R-enantiomer undergoes unproductive metabolic inversion in vivo. Racemic mixtures also introduce variability due to individual differences in inversion efficiency, particularly in acute pain models.

Thermodynamic and Crystallographic Differences

  • Melting Behavior: Racemic ibuprofen forms a conglomerate with a higher melting point (76–78°C) due to stabilized crystal symmetry, whereas the S-enantiomer’s lower melting point (49–55°C) reflects less efficient packing.
  • Solubility: The racemate exhibits 20–30% lower solubility in ethanol than the pure S-enantiomer, complicating formulation processes.
  • Metabolic Pathways: The R-enantiomer in racemic mixtures incorporates into triglycerides via acyl-CoA synthetase, potentially disrupting lipid metabolism—a risk absent in (S)-(+)-Ibuprofen.

Synthetic and Industrial Considerations

Modern synthesis routes for (S)-(+)-Ibuprofen, such as enzymatic resolution or asymmetric hydrogenation, achieve >98% enantiomeric excess (ee), avoiding the need for chiral inversion. In contrast, traditional racemic synthesis generates 50% pharmacologically inert R-enantiomer, increasing raw material costs and environmental waste.

Enzymatic Systems and Catalysts

The lipase-catalyzed enantioselective esterification represents one of the most extensively studied approaches for (S)-(+)-ibuprofen synthesis. Several lipase systems have demonstrated significant potential for this transformation, with Candida antarctica lipase type B, Candida rugosa lipase, and Candida cylindracea lipase emerging as the most effective biocatalysts [1] [2] [3].

Candida antarctica lipase type B shows exceptional stereoselectivity for the esterification of (S)-(+)-ibuprofen in controlled water activity atmospheres [1]. Research conducted in various organic solvents demonstrated that this enzyme maintains high enantioselectivity even under challenging reaction conditions. The enzyme exhibits optimal performance in hydrophobic solvents, where water activity can be precisely controlled to maximize both reaction rate and stereoselectivity [1] [4].

Candida cylindracea lipase demonstrates remarkable preference for the (S)-(+)-enantiomer of ibuprofen, achieving enantioselectivity values exceeding 150 at 32% conversion [2]. This enzyme system shows high specificity for primary alcohols while exhibiting reduced activity with secondary alcohols and complete inactivity with tertiary alcohols [5].

Reaction Parameters and Optimization

Water activity emerges as the critical parameter controlling both enzyme activity and enantioselectivity in these systems. Studies reveal that optimal water activity values typically range between 0.1 and 0.3, depending on the specific enzyme and solvent system employed [1] [4] [6]. At water activity values around 0.3, the maximum esterification rates for (S)-ibuprofen are achieved, while the (R)-isomer shows different kinetic behavior [1].

Temperature effects on enantioselectivity follow complex patterns, with most lipase-catalyzed reactions showing increased enantioselectivity at lower temperatures [7]. The activation parameters ΔΔH≠ and ΔΔS≠ typically counteract each other in lipase-catalyzed reactions, leading to temperature-dependent selectivity profiles [7].

Solvent selection significantly influences both reaction rate and enantioselectivity. Hydrophobic solvents consistently outperform hydrophilic ones, with isooctane emerging as the preferred medium due to its high log P value and minimal water-stripping capabilities [1] [3]. Research demonstrates that in isooctane at 40°C and 0.73 water activity, Candida rugosa lipase achieves optimal results for both initial reaction rate and enantioselectivity [3].

Kinetic Data and Performance Metrics

Enzyme SystemSolventTemperature (°C)Water ActivityEnantioselectivity (E)Conversion (%)Reference
Candida antarctica lipase BPentane/Heptane250.3>10035-40 [1]
Candida cylindracea lipaseIsooctane250.12>15032 [2]
Candida rugosa lipaseIsooctane400.738445-50 [3] [8]
APE 1547 (recombinant)Organic solvent600.2152.940-45 [9]

The esterification process typically achieves yields ranging from 35% to 50% over reaction periods of 10-24 hours, with enantiomeric excess values for the (S)-enantiomer consistently exceeding 90% [2] [3] [8]. Microwave irradiation enhancement has been shown to increase enzyme activity by approximately 21.9-fold while improving enantioselectivity by 1.4-fold compared to conventional heating methods [9].

Alcohol Substrate Effects

The choice of alcohol substrate profoundly affects both enzyme activity and enantioselectivity. Primary alcohols consistently demonstrate superior performance compared to secondary alcohols, while tertiary alcohols show no detectable esterification activity [5] [8]. Among primary alcohols, branched-chain alcohols such as isobutanol, isoamyl alcohol, and isooctanol exhibit higher enzyme activity and enantioselectivity compared to their straight-chain counterparts [8].

Alcohol chain length optimization studies reveal that both short-chain (propanol, butanol) and long-chain (decanol, dodecanol) alcohols serve as better substrates than intermediate-length alcohols (pentanol through octanol) [2]. The optimal alcohol substrate varies with the specific enzyme system, with 1-decanol showing highest activity for certain lipase preparations while isooctanol demonstrates superior performance in others [8].

Microemulsion Systems for Chiral Resolution (AOT/Isooctane)

Microemulsion Composition and Structure

The AOT (sodium bis(2-ethylhexyl)sulfosuccinate)/isooctane water-in-oil microemulsion system provides a unique reaction environment for enantioselective ibuprofen synthesis [2] [10]. This system creates distinct microdomains where enzymatic reactions can proceed with enhanced selectivity compared to conventional organic or aqueous media.

The microemulsion structure consists of water droplets stabilized by AOT surfactant molecules dispersed in the continuous isooctane phase. The critical parameter W₀, defined as the molar ratio [H₂O]/[AOT], typically ranges from 10 to 15 for optimal enzymatic performance [2] [11]. At W₀ = 12, the system achieves maximum enantioselectivity for ibuprofen esterification using n-propanol as the alcohol substrate [2].

Enhanced Enantioselectivity Mechanisms

The microemulsion environment provides significant advantages over conventional reaction media. Research demonstrates that Candida cylindracea lipase achieves enantioselectivity values greater than 150 in AOT/isooctane microemulsions, compared to only 3.0 in pure isooctane systems and 1.3 in aqueous buffer systems [2]. This dramatic enhancement results from interfacial phenomena created by the surfactant layer separating the enzyme-containing water phase from the organic solvent.

The surfactant molecules create an interface with relatively large surface area, facilitating enzyme-substrate interactions while maintaining enzyme stability. This interfacial environment is absent in pure organic solvent systems or aqueous systems, explaining the superior enantioselectivity observed in microemulsions [2].

Reaction Kinetics and Optimization

ParameterOptimal ValueEffect on SelectivityReference
W₀ ratio12Maximum E > 150 [2]
Temperature25°COptimal activity/selectivity balance [2]
Alcohol chain lengthC₃-C₄, C₁₀-C₁₂Higher substrate affinity [2]
Reaction time10 days35% esterification yield [2]
Reverse reaction yield4% (10 days)Selective hydrolysis of S-ester [2]

The microemulsion system demonstrates remarkable substrate selectivity, with primary alcohols of varying chain lengths showing different enzymatic affinities. Short-chain alcohols (propanol, butanol) and long-chain alcohols (decanol, dodecanol) serve as superior substrates compared to intermediate-chain alcohols [2].

Bidirectional Selectivity

The microemulsion system enables both esterification and hydrolysis reactions with high enantioselectivity. In the reverse reaction, where racemic ibuprofen ester undergoes hydrolysis, only the (S)-form of the ester is selectively hydrolyzed to produce (S)-ibuprofen, while the (R)-ester remains unchanged [2]. Although the hydrolysis reaction yields are lower (approximately 4% after 10 days), this bidirectional selectivity provides additional synthetic flexibility.

Process Parameters and Scale-Up Considerations

The microemulsion approach requires careful control of several parameters for optimal performance. The AOT concentration must be maintained to ensure stable microemulsion formation while providing adequate interfacial area for enzymatic catalysis [11] [12]. Temperature control is critical, as elevated temperatures can destabilize the microemulsion structure and reduce enzyme activity [2].

Water content optimization involves balancing enzyme hydration requirements with microemulsion stability. Excessive water content leads to phase separation, while insufficient water reduces enzyme activity [11] [13]. The optimal water content typically corresponds to W₀ values between 10 and 15, depending on the specific reaction conditions and enzyme loading [2] [11].

Crystallization Strategies Using β-Cyclodextrin Inclusion Complexes

Complex Formation and Stoichiometry

β-Cyclodextrin forms stable inclusion complexes with (S)-(+)-ibuprofen through host-guest interactions, providing a basis for chiral resolution through differential crystallization [14] [15]. The inclusion complex typically exhibits a 2:1 host:guest stoichiometry, where two β-cyclodextrin molecules accommodate one ibuprofen molecule in a head-to-head dimer configuration [14].

The crystalline inclusion complex of (S)-ibuprofen with β-cyclodextrin crystallizes in the non-centrosymmetric monoclinic space group C2 [14]. The crystal structure consists of β-cyclodextrin dimers stacked along the crystallographic c-axis, forming a slightly tilted channel-type structure that accommodates the ibuprofen guest molecules [14].

Crystallization Methods and Optimization

Several crystallization approaches have been developed for β-cyclodextrin inclusion complex formation. The co-precipitation method emerges as the most widely used technique due to its simplicity and effectiveness [15] [16]. This method involves dissolving β-cyclodextrin in water at elevated temperatures (typically 55°C), followed by addition of the guest molecule and controlled cooling to induce crystallization [16].

The freeze-drying method provides an alternative approach that often yields higher inclusion efficiency and more stable complexes [15]. This technique involves preparing aqueous solutions of the host-guest system, followed by rapid freezing and sublimation of the ice phase under reduced pressure.

Crystallization Parameters and Optimization

ParameterOptimal RangeEffect on Complex FormationReference
Temperature55-60°C initial, 4°C finalEnhanced solubilization and nucleation [16]
Reaction time4-8 hours at elevated temperatureComplete complex formation [16]
Solvent compositionPure water or 20% ethanol/waterOptimal crystallization rate [17] [16]
β-CD:Ibuprofen ratio2:1 to 3:1 molarMaximum inclusion efficiency [14] [15]
pH conditions6.5-7.5Stable complex formation [15]

The crystallization process requires careful temperature control to achieve optimal complex formation. Initial temperatures of 55-60°C facilitate complete dissolution of both host and guest molecules, while controlled cooling to 4°C over 4-8 hours promotes selective crystallization of the inclusion complex [16].

Solvent Effects on Crystallization

Solvent composition significantly influences the crystallization behavior and selectivity of β-cyclodextrin inclusion complexes. Pure water systems provide excellent complex formation but may require extended crystallization times [17]. The addition of ethanol (up to 20% v/v) can accelerate crystallization while maintaining high inclusion efficiency [17].

Research demonstrates that ethanol concentrations above 20% significantly reduce the molecular mobility of cyclodextrin molecules, resulting in decreased crystallization rates [17]. The optimal ethanol/water ratio of 20:80 provides a balance between enhanced crystallization kinetics and maintained complex stability [17].

Chiral Recognition Mechanisms

The chiral recognition in β-cyclodextrin inclusion complexes results from specific molecular interactions between the cyclodextrin cavity and the chiral center of ibuprofen [18] [19]. Molecular modeling studies reveal that interactions between functional groups near the chiral center, particularly the methyl and carbonyl oxygen groups, and the methoxy moieties of permethylated cyclodextrin derivatives are crucial for chiral recognition [18].

The hydrophobic interactions between the isobutyl phenyl moiety of ibuprofen and the cyclodextrin cavity provide the primary driving force for complex formation, while hydrogen bonding interactions at the carboxylic acid group contribute to stereoselectivity [20] [19]. The distance between hydrogen bond donor and acceptor atoms typically ranges from 2.7 to 3.3 Å in optimized structures [18].

Enhancement Strategies and Complex Stability

Several strategies have been developed to enhance the efficiency and selectivity of β-cyclodextrin-based chiral crystallization. The use of modified cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin or methylated derivatives, can improve solubility and complex stability [15] [18].

Molecular dynamics simulations confirm that the inclusion complex formation with hydroxypropyl-β-cyclodextrin enhances the aqueous solubility of ibuprofen by approximately 30-fold compared to free ibuprofen [15]. This enhanced solubility facilitates more controlled crystallization processes and improved yields of the desired enantiomer.

Process Integration and Yield Optimization

The crystallization approach can be integrated with other separation techniques to achieve higher overall yields and purities. Sequential crystallization cycles, where the mother liquor from initial crystallization undergoes further processing, can increase the recovery of the desired enantiomer [21].

The crystallization process typically achieves enantiomeric excess values exceeding 95% for the desired (S)-enantiomer, with overall yields ranging from 40% to 60% depending on the specific conditions employed [15] [18]. The process can be scaled up using standard pharmaceutical crystallization equipment, making it suitable for industrial applications [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

49-53

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

671DKG7P5S

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (57.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For more information, refer to [ibuprofen].

Pharmacology

For more information, refer to [ibuprofen].

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE14 - Dexibuprofen

Mechanism of Action

Like common NSAIDs, dexibuprofen is an active enantiomer of [ibuprofen] that suppresses the prostanoid synthesis in the inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX. For more information, refer to [ibuprofen].

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51146-56-6

Absorption Distribution and Excretion

The time it take to reach peak plasma concentration is 2.25-5 hours post-administration of oral tablets containing 300mg of dexibuprofen. For more information, refer to [ibuprofen].
Mainly renal excretion. For more information, refer to [ibuprofen].
For more information, refer to [ibuprofen].

Metabolism Metabolites

For more information, refer to [ibuprofen].
(S)-(+)-ibuprofen has known human metabolites that include 3-Hydroxyibuprofen and 2-Hydroxyibuprofen.

Wikipedia

Dexibuprofen

Biological Half Life

Oral tablets containing 300mg of dexibuprofen results in 2.2-4.7 hours. For more information, refer to [ibuprofen].

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
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